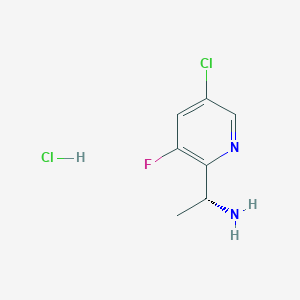
6,7,8-Trimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8-Trimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one is a synthetic organic compound with the molecular formula C19H18O6. It is a derivative of chromen-4-one and is characterized by the presence of multiple methoxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-Trimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one typically involves the condensation of appropriate methoxy-substituted benzaldehydes with chromone derivatives. One common method includes the use of methoxybenzaldehyde and chromone in the presence of a base such as potassium carbonate, followed by methylation using methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
6,7,8-Trimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted chromones and dihydrochromones, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
6,7,8-Trimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of organic electronic materials.
Mecanismo De Acción
The mechanism by which 6,7,8-Trimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one exerts its effects involves the inhibition of specific enzymes and interaction with cellular pathways. It targets enzymes involved in cell division, thereby inhibiting the proliferation of cancer cells. The compound’s methoxy groups play a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 6,7,8-Trimethoxy-3-(4-hydroxyphenyl)-1-benzopyran-4-one
- 6,7,8-Trimethoxy-3-(4-aminophenyl)-1-benzopyran-4-one
- 6,7,8-Trimethoxy-3-(4-chlorophenyl)-1-benzopyran-4-one
Uniqueness
6,7,8-Trimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications .
Propiedades
Número CAS |
53948-03-1 |
|---|---|
Fórmula molecular |
C19H18O6 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
6,7,8-trimethoxy-3-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)14-10-25-17-13(16(14)20)9-15(22-2)18(23-3)19(17)24-4/h5-10H,1-4H3 |
Clave InChI |
GTCWOWLTIKKFBI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=COC3=C(C(=C(C=C3C2=O)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


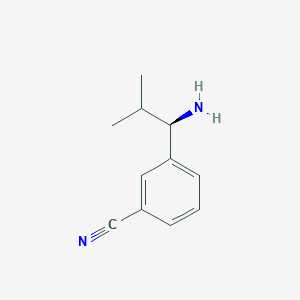
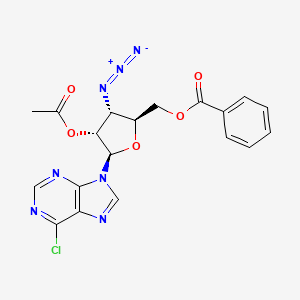

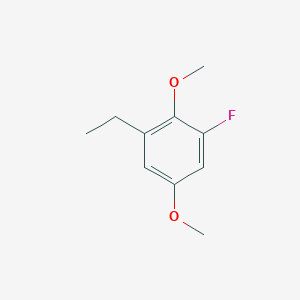
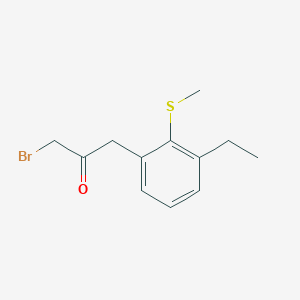

![ethyl (1S,5R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14036013.png)

![Rel-N-(((1S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-1-yl)methyl)methanesulfonamide hydrochloride](/img/structure/B14036023.png)
